molecular formula C15H19N3O3S2 B6789050 N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Cat. No.: B6789050
M. Wt: 353.5 g/mol
InChI Key: WTFLYMZEHDPBLA-UHFFFAOYSA-N
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Description

N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a complex organic compound with a unique structure that combines elements of thienopyran and pyrroloimidazole

Properties

IUPAC Name

N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-15(11-5-8-22-12(11)4-7-21-15)10-17-23(19,20)14-9-16-13-3-2-6-18(13)14/h5,8-9,17H,2-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFLYMZEHDPBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCO1)SC=C2)CNS(=O)(=O)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves multiple steps. The initial step often includes the formation of the thienopyran ring, followed by the introduction of the pyrroloimidazole moiety. The final step involves the sulfonamide formation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyran and pyrroloimidazole derivatives, such as:

  • Thienopyran-4-yl derivatives
  • Pyrrolo[1,2-a]imidazole derivatives

Uniqueness

What sets N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-6,7-dihydro-5H-p

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